![molecular formula C17H18N6O B2585221 6-[5-(1-Methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415471-21-3](/img/structure/B2585221.png)
6-[5-(1-Methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
The compound contains several interesting functional groups, including a pyrazole ring, a pyrrole ring, and a pyridine ring . Pyrazoles are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . Pyrroles and pyridines are also heterocyclic compounds that are often found in biologically active molecules .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazole derivatives are generally stable and can present two isomeric structures .Scientific Research Applications
- The compound’s preliminary structure-activity relationship analysis revealed that its antifungal activity decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group .
- Among different derivatives, compounds 1a and 1b containing imidazole moieties exhibited good antimicrobial potential .
- In the electrostatic region, the benzene ring of the indazole (part of the compound) demonstrated electropositivity, which was beneficial for antifungal activity .
- Indole derivatives, such as the one in this compound, have diverse biological and clinical applications .
Antifungal Activity
Antimicrobial Potential
Electropositivity and Antifungal Activity
Indole Derivatives and Pharmacological Activity
Pyrazole Derivatives
Future Directions
properties
IUPAC Name |
6-[5-(1-methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-21-5-4-15(20-21)17(24)23-10-13-8-22(9-14(13)11-23)16-3-2-12(6-18)7-19-16/h2-5,7,13-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGMSJXTFGDGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
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